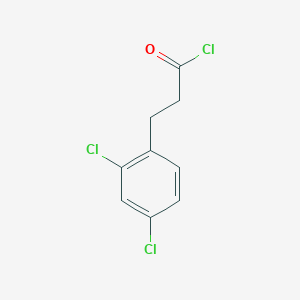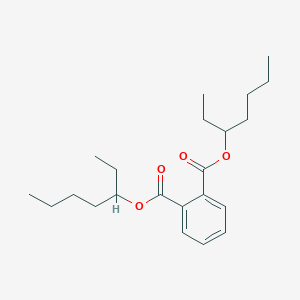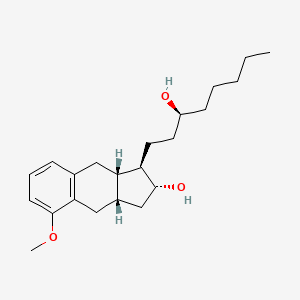
Treprostinil intermediate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Treprostinil intermediate is a crucial compound in the synthesis of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. Treprostinil works by dilating blood vessels and inhibiting platelet aggregation, thereby improving blood flow and reducing the workload on the heart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of treprostinil intermediate involves several key steps, including Claisen rearrangement and catalytic Pauson–Khand reactions. The Claisen rearrangement is performed in a plug flow reactor, which enhances yields and selectivity. The Pauson–Khand reaction is carried out under catalytic conditions using cobalt carbonyl and carbon monoxide .
Industrial Production Methods: Industrial production of this compound typically involves scaling up these reactions to multigram amounts. The use of continuous flow reactors ensures consistent quality and efficiency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Treprostinil intermediate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which are further processed to yield treprostinil .
Applications De Recherche Scientifique
Treprostinil intermediate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex prostacyclin analogs.
Biology: Studied for its effects on cellular signaling pathways and vascular biology.
Medicine: Integral in the development of treatments for pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Employed in the large-scale production of treprostinil for pharmaceutical use
Mécanisme D'action
The primary mechanism of action of treprostinil intermediate, once converted to treprostinil, involves the promotion of vasodilation in pulmonary and systemic arterial vascular beds. This is achieved through the activation of prostacyclin receptors, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent relaxation of smooth muscle cells. Additionally, treprostinil inhibits platelet aggregation, further enhancing its therapeutic effects .
Comparaison Avec Des Composés Similaires
Epoprostenol: Another prostacyclin analog used for pulmonary arterial hypertension but with a shorter half-life and less stability.
Iloprost: A synthetic analog with similar vasodilatory effects but different pharmacokinetic properties.
Beraprost: An oral prostacyclin analog with distinct pharmacodynamics.
Uniqueness: Treprostinil intermediate is unique due to its stability and versatility in various formulations (intravenous, subcutaneous, inhaled, and oral). This allows for flexible administration routes and improved patient compliance compared to other prostacyclin analogs .
Propriétés
Formule moléculaire |
C22H34O3 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
InChI |
InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17-,18+,19-,21+/m0/s1 |
Clé InChI |
DOKGVQFKRMEKJX-ZFORQUDYSA-N |
SMILES isomérique |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC)O)O |
SMILES canonique |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)

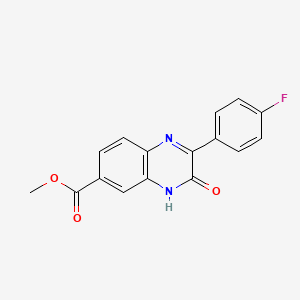
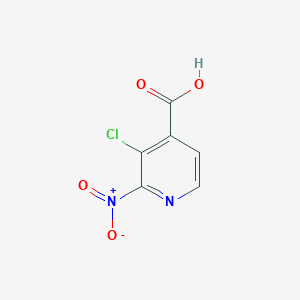
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
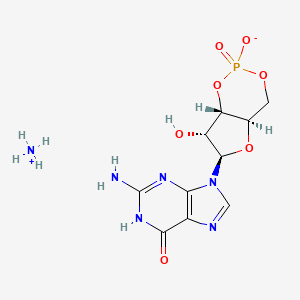
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
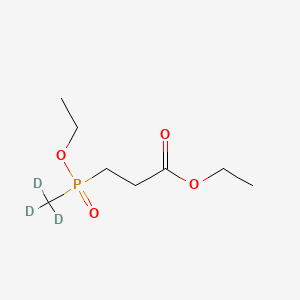
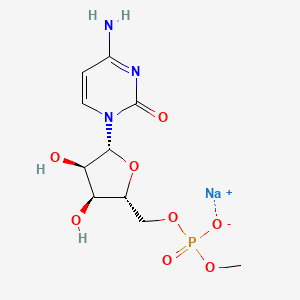
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)
